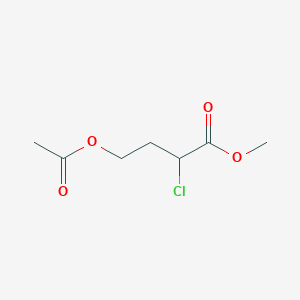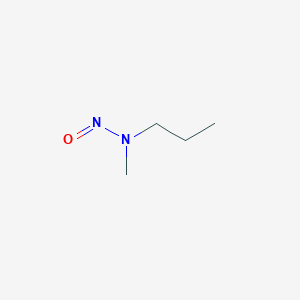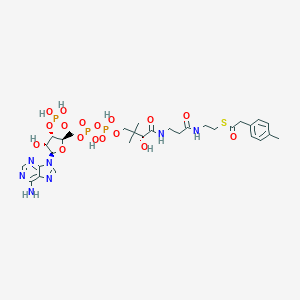
1-Hexadecylthiophosphorylcholine
Overview
Description
1-Hexadecylthiophosphorylcholine is a sulfur-containing derivative of miltefosine. It has the molecular formula C21H46NO3PS and a molecular weight of 423.6 g/mol . This compound is known for its unique chemical structure, which includes a thiophosphoryl group attached to a hexadecyl chain and a choline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecylthiophosphorylcholine typically involves the reaction of hexadecyl alcohol with thiophosphoryl chloride, followed by the introduction of a choline moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecylthiophosphorylcholine undergoes various chemical reactions, including:
Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the choline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted choline derivatives.
Scientific Research Applications
1-Hexadecylthiophosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiophosphoryl compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of novel materials and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1-Hexadecylthiophosphorylcholine involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. It targets specific molecular pathways, including the inhibition of phospholipid metabolism and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: A phospholipid analogue with similar structure but lacks the sulfur atom.
Hexadecylphosphocholine: Similar to 1-Hexadecylthiophosphorylcholine but without the thiophosphoryl group.
Uniqueness
This compound is unique due to the presence of the thiophosphoryl group, which imparts distinct chemical and biological properties. This sulfur-containing group enhances its reactivity and potential therapeutic applications compared to its analogues .
Properties
IUPAC Name |
hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGESUZAZBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)




![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
